Cas no 60086-37-5 (9H-Thioxanthen-9-one, 3-fluoro-)

Technical Introduction: 9H-Thioxanthen-9-one, 3-fluoro- 3-Fluoro-9H-thioxanthen-9-one is a fluorinated derivative of thioxanthenone, characterized by the presence of a fluorine atom at the 3-position of the thioxanthene core. This modification enhances its electronic properties, making it valuable in applications such as photoinitiators, organic synthesis intermediates, or materials science. The fluorine substituent improves stability and reactivity, offering potential advantages in UV-curable systems or as a building block for advanced functional materials. Its well-defined structure and purity ensure consistent performance in specialized chemical processes. Suitable for research and industrial use, this compound demonstrates utility in fields requiring tailored photochemical or electronic properties.
9H-Thioxanthen-9-one, 3-fluoro- structure
60086-37-5 structure
Product Name:9H-Thioxanthen-9-one, 3-fluoro-
CAS No:60086-37-5
MF:C13H7FOS
MW:230.257485628128
CID:499190
PubChem ID:21730458
Update Time:2025-10-23

9H-Thioxanthen-9-one, 3-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 9H-Thioxanthen-9-one, 3-fluoro-
    • 3-fluorothioxanthen-9-one
    • Inchi: 1S/C13H7FOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
    • InChI Key: YESXXPJHOUAICR-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(C2C=CC(=CC1=2)F)=O

Computed Properties

  • Exact Mass: 230.02021
  • Monoisotopic Mass: 230.02016418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 17.07

9H-Thioxanthen-9-one, 3-fluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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3-Fluoro-9H-thioxanthen-9-one
60086-37-5 95%
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$650 2025-02-21
eNovation Chemicals LLC
D920459-5g
3-Fluoro-9H-thioxanthen-9-one
60086-37-5 95%
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Additional information on 9H-Thioxanthen-9-one, 3-fluoro-

9H-Thioxanthen-9-one, 3-fluoro- (CAS No 60086-37-5): A Comprehensive Overview

9H-Thioxanthen-9-one, 3-fluoro- (CAS No 60086-37-5) is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thioxanthenone family, a class of molecules known for their diverse biological activities and potential applications in drug development. The introduction of a fluorine atom at the 3-position of the thioxanthenone core significantly modulates its electronic properties and enhances its interaction with biological targets, making it a promising candidate for further exploration.

The structural features of 9H-Thioxanthen-9-one, 3-fluoro- make it an intriguing subject for study. The thioxanthenone ring system consists of a benzothiophene core fused with a carbonyl group, which can serve as a scaffold for various functional modifications. The presence of a fluorine atom at the 3-position introduces electrophilicity and influences the compound's reactivity and binding affinity. This structural motif has been widely investigated for its potential in modulating enzyme activity, particularly in the context of metabolic pathways and signal transduction.

In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacological agents. The incorporation of fluorine atoms into molecular structures often enhances metabolic stability, bioavailability, and binding affinity to biological targets. 9H-Thioxanthen-9-one, 3-fluoro- exemplifies this trend, as it combines the unique properties of the thioxanthenone scaffold with the benefits of fluorination. This compound has been studied for its potential role in inhibiting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of 9H-Thioxanthen-9-one, 3-fluoro- is its potential application in oncology research. Thioxanthenone derivatives have shown promise as inhibitors of kinases and other enzymes that are overexpressed in cancer cells. The fluorine atom at the 3-position enhances the compound's ability to interact with these targets, potentially leading to more effective therapeutic outcomes. Preclinical studies have demonstrated that derivatives of this class can selectively inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival.

The synthesis of 9H-Thioxanthen-9-one, 3-fluoro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the fluorine atom. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity. The synthesis process also necessitates rigorous purification methods to ensure that impurities do not interfere with downstream applications.

The pharmacokinetic properties of 9H-Thioxanthen-9-one, 3-fluoro- are another critical area of study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. In vitro and in vivo studies have provided valuable insights into its pharmacokinetic profile, revealing both opportunities and challenges for drug development. For instance, while the fluorine atom enhances binding affinity, it may also influence metabolic clearance rates, necessitating further optimization.

The potential applications of 9H-Thioxanthen-9-one, 3-fluoro- extend beyond oncology. Research suggests that this compound may have utility in treating inflammatory diseases by modulating immune responses. Additionally, its structural features make it a valuable scaffold for developing novel antimicrobial agents. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for addressing unmet medical needs.

In conclusion, 9H-Thioxanthen-9-one, 3-fluoro- (CAS No 60086-37-5) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of electronic properties and biological activity makes it an attractive candidate for further development. As our understanding of fluorinated heterocycles continues to grow, compounds like this are likely to play an increasingly important role in the discovery and development of new therapeutics.

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